3-Chloro-4'-hydroxybenzophenone
Overview
Description
Fenofibric Acid intermediate.
Scientific Research Applications
Environmental Impact and Reproductive Toxicity
- 3-Chloro-4'-hydroxybenzophenone, related to benzophenone-3 (BP-3), a common ultraviolet filter, has raised concerns about reproductive toxicity. Studies in humans and animals indicate that high levels of BP-3 exposure could affect birth weight and gestational age in males, and cause changes in steroidogenic genes in fish. In rats, changes in sperm density and estrous cycle were observed (Ghazipura et al., 2017).
Chemical Synthesis and Applications
- A study on the synthesis of hydroxybenzophenones, which are crucial in the pharmaceutical and fine chemical industries, demonstrated that cesium substituted dodecatungstophosphoric acid supported on K-10 clay is highly effective for producing 4-hydroxybenzophenone (Yadav & George, 2008).
- Another study involved synthesizing 2-hydroxybenzophenone derivatives from 2,4-dihydroxybenzophenone using a 4-O-alkylation process (Zakrzewski & Szymanowski, 1999).
Luminescent Properties and Applications
- Research on luminescent europium-based nonanuclear clusters using modified 2-hydroxybenzophenone ligands showed these complexes emit typical Eu(3+) ion emissions under visible light. This study highlights the potential for developing materials with tunable luminescent efficiencies (Zhang et al., 2013).
Environmental Degradation
- A study on the degradation of 4-hydroxybenzophenone, a toxic compound used in pharmaceuticals, using PbO2 electrodes modified with graphene oxide, showed enhanced performance compared to unmodified electrodes. This indicates potential applications in environmental remediation (Fang et al., 2021).
Safety and Hazards
Future Directions
The organic benzophenone derivatives, including 3-Chloro-4’-hydroxybenzophenone, have excellent applications in nonlinear optical (NLO) devices, ultraviolet protection products, cosmetic ingredients for ultraviolet absorption, photoinitiators for photopolymerization, dyes, and chemical synthesis . They are also used as intermediators for the synthesis of drugs .
Mechanism of Action
Target of Action
3-Chloro-4’-hydroxybenzophenone is an essential intermediate for the synthesis of fenofibrate, a class of lipid-lowering drugs . It plays a crucial role in the production of these pharmaceuticals, acting as a key building block in their chemical structure .
Mode of Action
The compound is synthesized from the reaction of phenol with p-Chlorobenzotrichloride and p-Chlorobenzoylchloride in ethylene dichloride at different temperatures using K-10 clay Supported metal chloride solid catalysts . The reaction involves the formation of a biaryl ether bond, which is a key structural feature of fenofibrate .
Biochemical Pathways
The biosynthetic steps leading towards 3-chloro-4-hydroxybenzoic acid, a precursor to 3-Chloro-4’-hydroxybenzophenone, were investigated by in vitro assays . Ab7, an isoenzyme of a 3-deoxy-7-phosphoheptulonate (DAHP) synthase, is involved in chorismate biosynthesis by the shikimate pathway . Chorismate is further converted by a dedicated chorismate lyase (Ab5) yielding 4-hydroxybenzoic acid (4-HBA) .
Result of Action
The result of the action of 3-Chloro-4’-hydroxybenzophenone is the production of fenofibrate, a lipid-lowering drug . Fenofibrate is used to reduce cholesterol levels in patients with hypercholesterolemia and mixed dyslipidemia .
Action Environment
The synthesis of 3-Chloro-4’-hydroxybenzophenone is influenced by environmental factors such as temperature and the presence of specific catalysts . The reaction takes place in ethylene dichloride at different temperatures using K-10 clay Supported metal chloride solid catalysts . The method merits over conventional methods as it reduces the generation of hazardous waste, is eco-friendly, and simple in workup process and easy separation .
Biochemical Analysis
Biochemical Properties
It is known that benzophenones can participate in various biochemical reactions, such as free radical bromination and nucleophilic substitution
Molecular Mechanism
It is known that benzophenones can undergo reactions at the benzylic position, which involves the removal of a hydrogen atom from the benzylic position
Properties
IUPAC Name |
(3-chlorophenyl)-(4-hydroxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFARANORDJNAEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10486255 | |
Record name | 3-Chlorophenyl 4-hydroxyphenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10486255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61002-52-6 | |
Record name | 3-Chlorophenyl 4-hydroxyphenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10486255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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